(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(3-methylphenyl)prop-2-enamide
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Overview
Description
Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of this scaffold can be achieved from easily available chemicals, employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines consists of a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .Scientific Research Applications
Medicinal Chemistry
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are often used in the design and synthesis of new drugs.
Material Science
This moiety is also useful in material science because of its structural character . It can be used in the development of new materials with unique properties.
Synthesis of New Compounds
A copper-mediated three-component approach towards the synthesis of 3-cyanoimidazo[1,2-a]pyridines from 2-aminopyridines, acetophenones and benzyl cyanide was developed . This method can be used to create new compounds for further research and applications.
Cancer Treatment Research
The aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signalling pathway is often associated with tumourigenesis, progression and poor prognosis. Hence, PI3K inhibitors have attracted significant interest for the treatment of cancer . Compounds like “(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(3-methylphenyl)prop-2-enamide” can potentially be used in the development of these inhibitors.
Aurora Kinase Inhibitors
In recent work, new 6-(imidazo[1,2-a]pyridin-6-yl)-quinazolin-4(3H)-one derivatives were designed and synthesized using bioisosteric replacement and scaffold hopping strategies . These compounds showed sub-micromolar to nanomolar inhibitory activity against various cancer cell lines . This suggests potential applications of “(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(3-methylphenyl)prop-2-enamide” in the development of Aurora kinase inhibitors.
Multicomponent Reactions
The compound can be used in multicomponent reactions, a type of reaction where three or more reactants combine to form a product . This is particularly useful in the field of green chemistry, where the aim is to reduce waste.
Mechanism of Action
While the specific mechanism of action for your compound is not available, compounds with similar structures have been found to inhibit glycogen synthase kinase-3 (GSK3), which is involved in signaling from the insulin receptor . Inhibitors of GSK3 are expected to lower plasma glucose similar to insulin, making GSK3 an attractive target for the treatment of type 2 diabetes .
properties
IUPAC Name |
(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(3-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O/c1-13-3-2-4-16(7-13)23-19(25)15(10-21)8-17-11-22-18-6-5-14(9-20)12-24(17)18/h2-8,11-12H,1H3,(H,23,25)/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLUPRFTDHOLEV-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CN=C3N2C=C(C=C3)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CN=C3N2C=C(C=C3)C#N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(3-methylphenyl)prop-2-enamide |
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